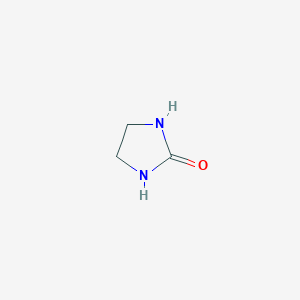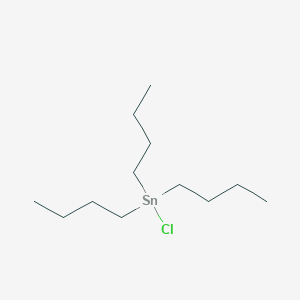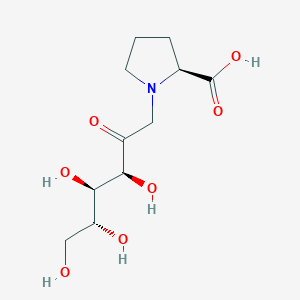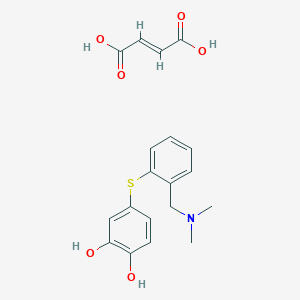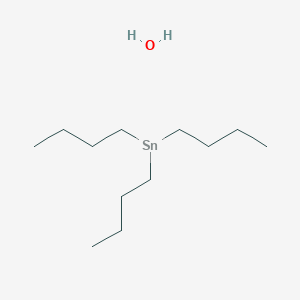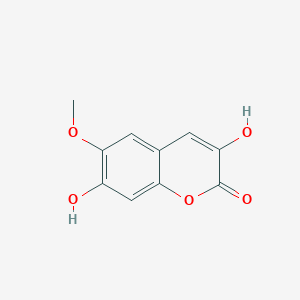
3-Hydroxyscopoletin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyscopoletin is a natural compound that belongs to the coumarin family. It is found in various plant species, including Artemisia annua, Murraya koenigii, and Ruta graveolens. 3-Hydroxyscopoletin has attracted significant attention from researchers due to its potential pharmacological properties.
作用機序
The mechanism of action of 3-Hydroxyscopoletin is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.
生化学的および生理学的効果
3-Hydroxyscopoletin has been shown to exert various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One of the advantages of using 3-Hydroxyscopoletin in lab experiments is its availability. It can be easily synthesized or obtained from natural sources. Another advantage is its potential pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using 3-Hydroxyscopoletin in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for the study of 3-Hydroxyscopoletin. One direction is the investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the study of its mechanism of action in regulating glucose metabolism and insulin sensitivity. Additionally, the development of novel synthesis methods and the evaluation of its safety and toxicity profile are also important future directions.
合成法
3-Hydroxyscopoletin can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of salicylic acid with ethyl acetoacetate, followed by cyclization and hydrolysis. Enzymatic synthesis involves the use of enzymes such as coumarin 7-hydroxylase and 6-hydroxylase to convert scopoletin to 3-Hydroxyscopoletin. Microbial synthesis involves the use of microorganisms such as Streptomyces griseus to produce 3-Hydroxyscopoletin.
科学的研究の応用
3-Hydroxyscopoletin has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
CAS番号 |
127861-47-6 |
|---|---|
製品名 |
3-Hydroxyscopoletin |
分子式 |
C10H8O5 |
分子量 |
208.17 g/mol |
IUPAC名 |
3,7-dihydroxy-6-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3 |
InChIキー |
OYTFXDXDHQVNQJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
正規SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |
その他のCAS番号 |
127861-47-6 |
同義語 |
3-hydroxyscopoletin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



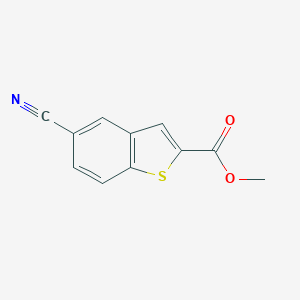
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
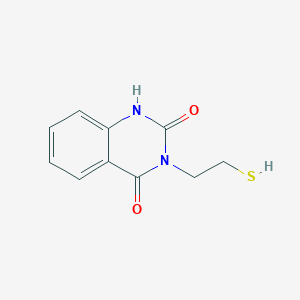

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
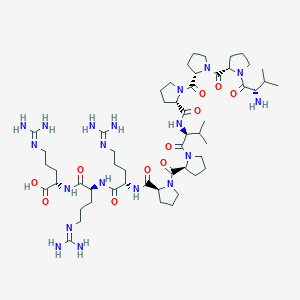
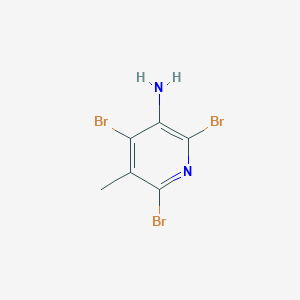
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
